

# The Versatile Scaffold: Methyl 3,5-dibromo-4-hydroxybenzoate in Modern Organic Synthesis

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: Methyl 3,5-dibromo-4-hydroxybenzoate

Cat. No.: B1581642

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**Methyl 3,5-dibromo-4-hydroxybenzoate**, a readily accessible aromatic compound, has emerged as a pivotal building block in the landscape of organic synthesis. Its unique trifunctional nature, featuring a phenolic hydroxyl group, a methyl ester, and two ortho-positioned bromine atoms, offers a rich platform for a diverse array of chemical transformations. This guide provides an in-depth exploration of the synthetic utility of this compound, presenting detailed application notes and field-proven protocols for researchers, scientists, and professionals in drug development. We will delve into key reactions, including O-alkylation and various cross-coupling methodologies, and explore its role as a key intermediate in the synthesis of biologically active molecules, such as thyroid hormone analogs.

## Core Properties and Reactivity

**Methyl 3,5-dibromo-4-hydroxybenzoate** ( $C_8H_6Br_2O_3$ , M.W. 309.94 g/mol) is a white to off-white solid.<sup>[1]</sup> The reactivity of this molecule is dictated by its three principal functional groups:

- **Phenolic Hydroxyl Group:** The acidic proton of the hydroxyl group can be readily deprotonated to form a phenoxide, a potent nucleophile for O-alkylation reactions (e.g., Williamson ether synthesis).
- **Methyl Ester:** This group can undergo hydrolysis to the corresponding carboxylic acid or transesterification. It also influences the electronic properties of the aromatic ring.

- **Bromine Atoms:** The two bromine atoms are strategically positioned for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, allowing for the facile introduction of new carbon-carbon and carbon-nitrogen bonds.

This multifaceted reactivity profile makes **Methyl 3,5-dibromo-4-hydroxybenzoate** a valuable precursor for the synthesis of complex molecular architectures.

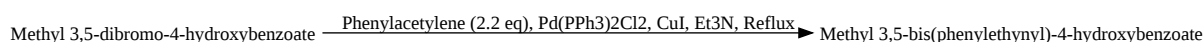
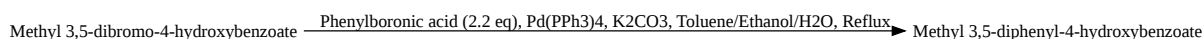
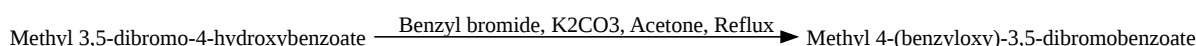
## Key Synthetic Applications and Protocols

### O-Alkylation: Gateway to Aryl Ethers

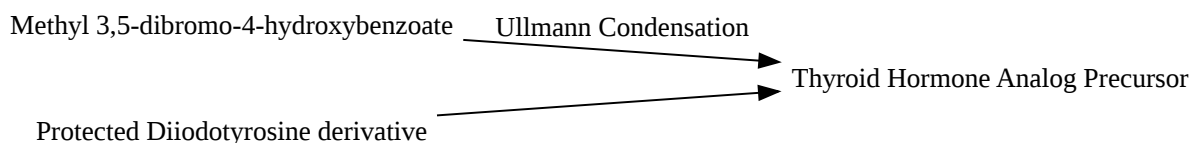
The phenolic hydroxyl group of **Methyl 3,5-dibromo-4-hydroxybenzoate** provides a convenient handle for the synthesis of substituted diaryl ethers, a common motif in many biologically active compounds. The Williamson ether synthesis is a classic and reliable method for this transformation.<sup>[2][3]</sup>

This protocol details the benzylation of the hydroxyl group, a common protecting group strategy and a route to benzyl ether derivatives.

Reaction Scheme:



Methyl 3,5-dibromo-4-hydroxybenzoate  $\xrightarrow{\text{Aniline (2.2 eq), Pd2(dba)3, XPhos, NaOtBu, Toluene, 100 }^{\circ}\text{C}}$  Methyl 3,5-dianilino-4-hydroxybenzoate



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## References

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